molecular formula C12H6Cl4O4S B1347149 Tetrachloro Biphenol S CAS No. 30609-79-1

Tetrachloro Biphenol S

Cat. No.: B1347149
CAS No.: 30609-79-1
M. Wt: 388 g/mol
InChI Key: YYDJTJGFHTVGGF-UHFFFAOYSA-N
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Description

Tetrachloro Biphenol S is a chemical compound known for its unique properties and applications in various fields It is a derivative of biphenol, characterized by the presence of four chlorine atoms attached to the biphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrachloro Biphenol S can be synthesized through various chemical reactions involving biphenol and chlorinating agents. One common method involves the chlorination of biphenol in the presence of a catalyst, such as ferric chloride, under controlled temperature and pressure conditions. The reaction typically proceeds as follows: [ \text{Biphenol} + 4 \text{Cl}_2 \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced reactors and continuous monitoring of reaction parameters are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Tetrachloro Biphenol S undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert this compound into less chlorinated biphenol derivatives.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically require nucleophilic reagents and appropriate solvents.

Major Products Formed:

    Oxidation: Quinones and chlorinated phenols.

    Reduction: Less chlorinated biphenol derivatives.

    Substitution: Biphenol derivatives with various functional groups.

Scientific Research Applications

Tetrachloro Biphenol S has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its impact on human health.

    Industry: this compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Tetrachloro Biphenol S involves its interaction with various molecular targets and pathways. It is known to bind to estrogen receptors, thereby disrupting normal hormonal functions. This interaction can lead to alterations in gene expression and cellular processes, contributing to its endocrine-disrupting effects. Additionally, this compound can interfere with oxidative stress pathways, leading to potential cytotoxic effects.

Comparison with Similar Compounds

Tetrachloro Biphenol S can be compared with other similar compounds, such as:

    Bisphenol A (BPA): Both compounds are biphenol derivatives, but this compound has four chlorine atoms, whereas BPA has none. This compound is more resistant to degradation and has different toxicological profiles.

    Bisphenol S (BPS): BPS is another biphenol derivative with a sulfone group instead of chlorine atoms. This compound exhibits different chemical reactivity and environmental persistence compared to BPS.

    Bisphenol AF (BPAF): BPAF contains fluorine atoms instead of chlorine. The presence of fluorine alters its chemical properties and biological effects compared to this compound.

Properties

IUPAC Name

2,6-dichloro-4-(3,5-dichloro-4-hydroxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4O4S/c13-7-1-5(2-8(14)11(7)17)21(19,20)6-3-9(15)12(18)10(16)4-6/h1-4,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDJTJGFHTVGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)C2=CC(=C(C(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308190
Record name NSC202669
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30609-79-1
Record name NSC202669
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC202669
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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